3-(3'-Pyridyl)phenylacetic acid
Overview
Description
3-(3’-Pyridyl)phenylacetic acid is an organic compound with the molecular formula C13H11NO2 It consists of a phenylacetic acid moiety substituted with a pyridyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3’-Pyridyl)phenylacetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of 3-(3’-Pyridyl)phenylacetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: 3-(3’-Pyridyl)phenylacetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the pyridyl or phenyl rings are functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
3-(3’-Pyridyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3’-Pyridyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the context of its use, whether as a therapeutic agent or a biochemical tool.
Comparison with Similar Compounds
Phenylacetic acid: A simpler analog without the pyridyl group, used in the synthesis of various pharmaceuticals.
3-(2’-Pyridyl)phenylacetic acid: A structural isomer with the pyridyl group at the ortho position, which may exhibit different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a different heterocyclic structure but similar applications in research.
Uniqueness: 3-(3’-Pyridyl)phenylacetic acid is unique due to the presence of both a phenylacetic acid moiety and a pyridyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(3-pyridin-3-ylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYYKVJJIGKHKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375193 | |
Record name | 3-(3'-Pyridyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597584-62-8 | |
Record name | 3-(3'-Pyridyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 597584-62-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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